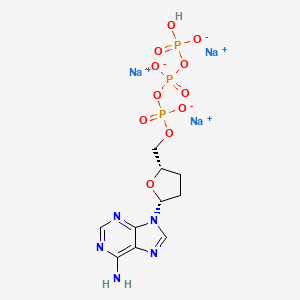

ddATP (trisodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2’,3’-Dideoxyadenosine 5’-triphosphate trisodium: (ddATP trisodium) is a synthetic nucleotide analog. It is an active metabolite of 2’,3’-dideoxyinosine and functions as a chain-elongating inhibitor of DNA polymerase. This compound is widely used in molecular biology, particularly in DNA sequencing and research related to viral infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ddATP trisodium typically involves the phosphorylation of 2’,3’-dideoxyadenosine. This process can be carried out using various phosphorylating agents such as orthophosphoric acid and dicyclohexylcarbodiimide (DCC) as a catalyst. The reaction is often performed in organic solvents like pyridine or dimethylformamide (DMF) to achieve high yields .

Industrial Production Methods: In industrial settings, ddATP trisodium is produced using a combination of chemical and enzymatic methods. The chemical method involves the use of tributylammonium salt and orthophosphoric acid, while the enzymatic method employs Saccharomyces cerevisiae to catalyze the phosphorylation of deoxyadenosine monophosphate (dAMP) to ddATP .

Chemical Reactions Analysis

Types of Reactions: ddATP trisodium undergoes several types of chemical reactions, including:

Substitution Reactions: Involving the replacement of functional groups.

Phosphorylation Reactions: Addition of phosphate groups to the molecule.

Common Reagents and Conditions:

Phosphorylating Agents: Orthophosphoric acid, dicyclohexylcarbodiimide (DCC).

Solvents: Pyridine, dimethylformamide (DMF).

Catalysts: Saccharomyces cerevisiae for enzymatic reactions.

Major Products Formed: The primary product formed from these reactions is ddATP trisodium itself, which is used in various biochemical applications .

Scientific Research Applications

Chemistry: ddATP trisodium is used in the synthesis of DNA and RNA analogs, which are essential for studying genetic material and its functions.

Biology: In biological research, ddATP trisodium is employed in DNA sequencing, particularly in the Sanger method. It is also used to study viral infections by inhibiting viral DNA synthesis .

Medicine: ddATP trisodium has applications in antiviral therapies, particularly in the treatment of HIV. It inhibits the replication of the virus by acting as a chain-terminator of viral DNA .

Industry: In the biotechnology industry, ddATP trisodium is used in the production of diagnostic kits and research reagents for molecular biology studies .

Mechanism of Action

ddATP trisodium exerts its effects by inhibiting DNA polymerase, an enzyme responsible for DNA synthesis. It acts as a chain-elongating inhibitor, preventing the addition of further nucleotides to the growing DNA strand. This inhibition occurs through competitive binding with natural deoxyadenosine triphosphate (dATP), effectively terminating DNA synthesis .

Comparison with Similar Compounds

- 2’,3’-Dideoxycytidine 5’-triphosphate (ddCTP)

- 2’,3’-Dideoxyguanosine 5’-triphosphate (ddGTP)

- 2’,3’-Dideoxythymidine 5’-triphosphate (ddTTP)

Uniqueness: ddATP trisodium is unique due to its specific inhibition of DNA polymerase and its use in DNA sequencing and antiviral research. While other dideoxynucleotides like ddCTP, ddGTP, and ddTTP also inhibit DNA synthesis, ddATP trisodium is particularly effective in terminating DNA chains during the Sanger sequencing method .

Properties

Molecular Formula |

C10H13N5Na3O11P3 |

|---|---|

Molecular Weight |

541.13 g/mol |

IUPAC Name |

trisodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O11P3.3Na/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+;;;/m0.../s1 |

InChI Key |

WOYWGDWPYDSCTN-PXJNTPRPSA-K |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+] |

Canonical SMILES |

C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.